REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8](N2CCOCC2)[C:9]#N)[CH:5]=[CH:6][CH:7]=1.[O:17]1CCCC1.[OH-].[K+].[C:24](#[N:28])[C:25](C)=[CH2:26]>CO.O.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:8]([CH2:9][CH:25]([CH3:26])[C:24]#[N:28])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(C#N)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution is added 4.62 ml
|
Type
|
CONCENTRATION
|
Details
|
, the mixture is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
the eluent concentrated
|
Type
|
CUSTOM
|
Details
|
to give 15.5 g
|
Type
|
TEMPERATURE
|
Details
|
The oil is heated (steam bath)
|
Type
|
ADDITION
|
Details
|
with a mixture of 75 ml
|
Type
|
CUSTOM
|
Details
|
and the solvent removed under vacuum
|
Type
|
ADDITION
|
Details
|
Addition of water to the residue
|
Type
|
CUSTOM
|
Details
|
gives 11.2 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride-hexane
|
Type
|
CUSTOM
|
Details
|
gives 8.95 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)CC(C#N)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |